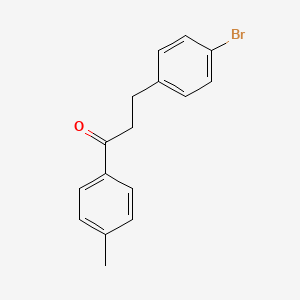

3-(4-Bromophenyl)-4'-methylpropiophenone

Description

3-(4-Bromophenyl)-4'-methylpropiophenone (CAS: 898760-97-9) is a propiophenone derivative with the molecular formula C₁₆H₁₅BrO. It features a bromine atom at the para position of one phenyl ring and a methyl group at the para position of the adjacent phenyl ring (Figure 1). This compound serves as a critical intermediate in synthesizing pharmaceuticals, agrochemicals, and fine chemicals due to its versatile reactivity and structural adaptability . Its electron-withdrawing bromine substituent enhances electrophilic reactivity, while the methyl group modulates steric and lipophilic properties, influencing downstream applications .

Properties

IUPAC Name |

3-(4-bromophenyl)-1-(4-methylphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15BrO/c1-12-2-7-14(8-3-12)16(18)11-6-13-4-9-15(17)10-5-13/h2-5,7-10H,6,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGHCDQGKIWONCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)CCC2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Bromophenyl)-4’-methylpropiophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses 4-bromobenzoyl chloride and 4-methylacetophenone as starting materials. The reaction is catalyzed by a Lewis acid, such as aluminum chloride, under anhydrous conditions. The general reaction scheme is as follows:

4-Bromobenzoyl chloride+4-MethylacetophenoneAlCl33-(4-Bromophenyl)-4’-methylpropiophenone

Industrial Production Methods: In an industrial setting, the synthesis of 3-(4-Bromophenyl)-4’-methylpropiophenone can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.

Chemical Reactions Analysis

Types of Reactions: 3-(4-Bromophenyl)-4’-methylpropiophenone undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The bromine atom on the phenyl ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the bromine atom.

Major Products:

Oxidation: 4’-Methylbenzoic acid derivatives.

Reduction: 3-(4-Bromophenyl)-4’-methylpropiophenol.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Synthesis of Pharmaceutical Compounds

3-(4-Bromophenyl)-4'-methylpropiophenone serves as a precursor in the synthesis of various pharmaceutical agents, particularly those related to psychoactive substances and muscle relaxants.

Case Study: Mephedrone Synthesis

Mephedrone, a known psychoactive substance, can be synthesized using this compound as a starting material. The synthesis typically involves the bromination of 4-methylpropiophenone followed by a reaction with methylamine. This pathway has been documented to yield racemic mephedrone effectively, highlighting the compound's utility in illicit drug synthesis .

| Step | Reaction | Product |

|---|---|---|

| 1 | Bromination of 4-methylpropiophenone | 4-Methylbromopropiophenone |

| 2 | Reaction with methylamine | Mephedrone |

Antimicrobial and Antifungal Applications

The compound has demonstrated promising antimicrobial and antifungal properties, making it a candidate for further exploration in therapeutic applications.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial activity against various pathogens.

| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|---|

| This compound | Staphylococcus aureus | 0.035 |

| This compound | Candida albicans | 0.023 |

Antifungal Activity

The compound's antifungal efficacy has also been evaluated against strains like Candida albicans and Aspergillus niger, with MIC values indicating potent activity.

| Compound | Fungal Strain | MIC (µg/mL) |

|---|---|---|

| Structural Analog A | Candida albicans | 0.023 |

| Structural Analog B | Aspergillus niger | 0.045 |

Mechanism of Action

The mechanism of action of 3-(4-Bromophenyl)-4’-methylpropiophenone involves its interaction with molecular targets through its functional groups. The bromine atom and the ketone group play crucial roles in its reactivity. The compound can form hydrogen bonds and participate in electrophilic and nucleophilic interactions, influencing various biochemical pathways.

Comparison with Similar Compounds

Anti-inflammatory 1,3,4-Oxadiazole Derivatives

Compounds IIIa and IIIb (Table 1), derived from β-(4-bromobenzoyl)propionic acid, incorporate 1,3,4-oxadiazole moieties. These derivatives exhibit 59.5% and 61.9% anti-inflammatory activity, respectively, at 20 mg/kg, comparable to indomethacin (64.3%) . Notably, their Severity Index (SI) values (0.75 and 0.83) are significantly lower than indomethacin’s (2.67), indicating reduced toxicity . In contrast, 3-(4-Bromophenyl)-4'-methylpropiophenone itself lacks direct biological data but acts as a precursor for such active derivatives.

Table 1: Anti-inflammatory Activity of Oxadiazole Derivatives vs. Reference Drugs

Heterocyclic Derivatives with Antimalarial Activity

A thiazinan-4-one derivative, 3-(3-(7-chloroquinolin-4-ylamino)propyl)-2-(4-bromophenyl)-1,3-thiazinan-4-one, demonstrates moderate antimalarial activity against Plasmodium falciparum . The 4-bromophenyl group contributes to target binding, while the thiazinan ring enhances stability. Compared to this, this compound’s simpler structure lacks inherent antimalarial activity but offers a scaffold for functionalization into heterocycles like thiazinan or oxadiazole.

Propiophenone and Acetophenone Analogues

- 4'-Bromoacetophenone (CAS: 99-90-1): A simpler acetophenone derivative (C₈H₇BrO) with a bromine substituent. It is widely used in photochemistry and as a precursor for Suzuki couplings . Unlike this compound, its shorter carbon chain limits its utility in forming complex heterocycles.

- 3-(2-Methoxyphenyl)-4'-methylpropiophenone (CAS: 898769-63-6): Features a methoxy group instead of bromine. The electron-donating methoxy group reduces electrophilicity, making it less reactive in cross-coupling reactions compared to the brominated analogue .

Table 2: Structural and Functional Comparison with Propiophenone Analogues

Biological Activity

3-(4-Bromophenyl)-4'-methylpropiophenone, a compound belonging to the class of ketones, has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including antibacterial, antifungal, and potential anticancer properties, supported by case studies and research findings.

Antibacterial Activity

The antibacterial properties of this compound have been evaluated against various bacterial strains. A study demonstrated that derivatives of this compound exhibited significant inhibition against Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentrations (MICs) were reported as follows:

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| 3k | Staphylococcus aureus | 0.15 |

| 3k | Bacillus subtilis | 0.25 |

| 3s | Pseudomonas aeruginosa | 12.50 |

| 3s | E. coli | 12.50 |

These results indicate that certain derivatives possess potent antibacterial activity, with compound 3k showing superior efficacy compared to standard antibiotics like penicillin .

Antifungal Activity

In addition to antibacterial effects, the compound has demonstrated antifungal activity against Candida albicans. Research investigating the mechanism of action revealed that it interferes with fungal cell integrity and proliferation. The compound's effectiveness was quantified through assays that measured growth inhibition, establishing a promising profile for treating fungal infections .

Anticancer Potential

The anticancer properties of this compound have also been explored. A study focusing on its derivatives found that they exhibited antiproliferative effects in human cancer cell lines, particularly those expressing wild-type p53. The growth inhibitory activity was measured using the sulforhodamine B (SRB) assay, yielding the following results:

| Compound | Cancer Cell Line | GI50 (µM) |

|---|---|---|

| CM-M345 | HCT116 | 0.09 |

| BP-C4 | HCT116 | 2.1 |

These findings suggest that modifications to the compound can enhance its selectivity and potency against cancer cells while minimizing toxicity to normal cells .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of compounds like this compound. Research has shown that specific substitutions on the aromatic rings significantly influence their antibacterial and anticancer activities. For instance, modifications that enhance hydrophobic interactions or steric hindrance can lead to improved binding affinity for bacterial enzymes and cancer cell receptors .

Case Studies

- Antibacterial Efficacy : In a comparative study, derivatives of the compound were tested against multidrug-resistant strains of Acinetobacter baumannii and Klebsiella pneumoniae. The results indicated that certain derivatives outperformed conventional antibiotics, highlighting their potential in treating resistant infections .

- Antifungal Mechanism : A detailed investigation into the antifungal action against Candida albicans revealed that the compound disrupts cell membrane integrity and inhibits ergosterol synthesis, which is vital for fungal cell viability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.